N-(3-nitrophenyl)sulfamide
Description
Overview of Sulfamide (B24259) Functional Group in Chemical Synthesis
The sulfamide functional group, characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to two nitrogen atoms (R¹R²NSO₂NR³R⁴), is a critical scaffold in both medicinal and synthetic organic chemistry. ijarsct.co.inwikipedia.org Sulfonamides, which contain the R-SO₂NR'R'' group, are closely related and are fundamental components of numerous pharmaceutical drugs. wikipedia.org The rigidity of the sulfamide and sulfonamide groups often results in crystalline compounds, a property historically utilized for the derivatization and identification of amines based on their melting points. wikipedia.org
The synthesis of sulfamides and their derivatives can be achieved through various methods. A classic and widely used approach involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base, such as pyridine (B92270), to neutralize the hydrochloric acid byproduct. wikipedia.orgmdpi.com The reactivity of amines in this reaction can vary, with primary amines generally being more reactive than secondary amines. ijarsct.co.infrontiersrj.com
Modern synthetic methodologies have expanded the toolkit for creating these crucial compounds. For instance, researchers have developed one-flow reaction systems using chlorosulfonic acid that can rapidly produce unsymmetrical sulfamides. organic-chemistry.org Other innovative methods include the use of sulfamoyl fluorides activated by calcium triflimide and DABCO for reaction with amines under mild conditions. organic-chemistry.org Furthermore, transition metal-free syntheses and palladium-catalyzed cross-coupling reactions have been explored to broaden the scope and efficiency of sulfamide and sulfonamide synthesis. ijarsct.co.inorganic-chemistry.orgorganic-chemistry.org The development of these methods is driven by the significant role of sulfamide-containing compounds in various chemical and biological applications. frontiersrj.com
Rationale for Research Focus on N-(3-nitrophenyl)sulfamide Derivatives
The specific focus on this compound and its derivatives stems from the unique combination of the sulfamide core and the nitro-substituted aromatic ring. The nitro group (-NO₂) is a strong electron-withdrawing group, which significantly influences the electronic properties and reactivity of the entire molecule. This electronic modification can be pivotal in modulating the compound's interaction with biological targets.
The presence of the nitro group on the phenyl ring opens up avenues for further chemical transformations. For example, the nitro group can be readily reduced to an amino group (-NH₂), providing a reactive handle for the synthesis of more complex molecules. This versatility makes this compound a valuable intermediate in the synthesis of a diverse library of compounds for various research applications.
Research into N-arylsulfamides, the class to which this compound belongs, is particularly active in medicinal chemistry. organic-chemistry.orgresearchgate.net The sulfamide motif is found in numerous therapeutic agents. rsc.org The ability to synthesize and modify N-arylsulfamides allows for the systematic exploration of structure-activity relationships, a key process in the design of new and effective therapeutic agents. researchgate.net For example, derivatives of N-arylsulfonamides have been investigated as γ-secretase inhibitors, which are relevant to the study of Alzheimer's disease. researchgate.net The synthesis of novel N-(hetero)aryl sulfamides under mild, photochemically mediated nickel-catalyzed conditions further expands the accessible chemical space for drug discovery campaigns. organic-chemistry.org
The compound 4-methyl-N-(3-nitrophenyl)benzenesulfonamide, a structurally related sulfonamide, has been synthesized and extensively characterized using techniques such as FTIR, FT-Raman, NMR, and single-crystal X-ray diffraction. researchgate.net Computational studies, including Density Functional Theory (DFT) calculations, have been employed to understand its structural and electronic properties, such as molecular geometry, vibrational frequencies, and electronic absorption spectra. researchgate.net Such detailed analyses provide a deeper understanding of how the nitro-substitution pattern affects the molecule's properties, which can be extrapolated to this compound itself.
The table below provides a summary of key research findings related to the synthesis and properties of sulfamide derivatives, highlighting the importance of this class of compounds.
| Compound/Derivative Class | Key Research Finding | Significance |
| N-Arylsulfonamides | Efficient one-step catalytic synthesis from nitroarenes and sodium arylsulfinates using FeCl₂. organic-chemistry.org | Provides a practical, cost-effective, and scalable method for synthesizing important medicinal chemistry scaffolds. |
| N-(Hetero)aryl Sulfamides | Photochemically mediated, nickel-catalyzed N-arylation of sulfamides with aryl bromides. organic-chemistry.org | Expands synthetic access to a diverse range of sulfamides under mild conditions, useful for drug discovery. |
| Unsymmetrical N-Arylsulfamides | Copper-catalyzed Chan-Lam coupling of sulfamoyl azides with arylboronic acids. rsc.org | Offers an efficient method for synthesizing unsymmetrical sulfamides, which are valuable in medicinal chemistry. |
| 4-Methyl-N-(3-nitrophenyl)benzenesulfonamide | Detailed structural and spectroscopic characterization, including DFT calculations. researchgate.net | Provides fundamental understanding of the physicochemical properties influenced by the nitrophenyl group. |
| This compound Derivatives | The nitro group can be reduced to an amine, allowing for further functionalization. | Serves as a versatile building block for creating more complex and potentially bioactive molecules. |
Structure
3D Structure
Properties
IUPAC Name |
1-nitro-3-(sulfamoylamino)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O4S/c7-14(12,13)8-5-2-1-3-6(4-5)9(10)11/h1-4,8H,(H2,7,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIZIOBPTGHLKKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NS(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40649710 | |
| Record name | N-(3-Nitrophenyl)sulfuric diamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40649710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70466-79-4 | |
| Record name | N-(3-Nitrophenyl)sulfuric diamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40649710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Derivatization Strategies for N 3 Nitrophenyl Sulfamide and Its Analogs
Direct Sulfamide (B24259) Formation Approaches
The most common methods for constructing the N-(3-nitrophenyl)sulfamide core involve the direct formation of the sulfamide bond.
The classical and most widely used method for synthesizing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine. libretexts.orgrsc.org In the case of this compound, this involves the reaction of a suitable sulfonyl chloride with 3-nitroaniline (B104315). For instance, the reaction of 4-nitrobenzenesulfonyl chloride with 3-nitroaniline in the presence of pyridine (B92270) as a base yields 4-Nitro-N-(3-nitrophenyl)benzenesulfonamide. chemicalbook.com The reaction mixture is typically heated to facilitate the reaction, and the product can be isolated by precipitation in water and purified by crystallization. chemicalbook.com
This method is straightforward and generally high-yielding. rsc.org However, a significant drawback can be the harsh conditions often required to prepare the necessary aryl sulfonyl chlorides, which may involve reactions with chlorosulfonic acid or concentrated sulfuric acid followed by chlorination. rsc.org
A variation of this method involves the use of N-silylamines, which react with sulfonyl chlorides to produce sulfonamides in high yields. nih.gov This approach can be performed in the absence of a solvent, and the trimethylsilyl (B98337) chloride byproduct can be easily removed. nih.gov The typical procedure involves dissolving the sulfonyl chloride in a solvent like acetonitrile, adding the silylamine, and refluxing the mixture. nih.gov
Table 1: Examples of Direct Sulfamide Formation
| Amine | Sulfonyl Chloride | Base/Conditions | Product | Yield | Reference |
| 3-Nitroaniline | 4-Nitrobenzenesulfonyl chloride | Pyridine, 40-50°C | 4-Nitro-N-(3-nitrophenyl)benzenesulfonamide | 72% | chemicalbook.com |
| N-(trimethylsilyl)morpholine | Various sulfonyl chlorides | Acetonitrile, reflux | Corresponding sulfonamides | Quantitative | nih.gov |
Several alternative methods have been developed to overcome the limitations of using sulfonyl chlorides.
One innovative approach involves a one-pot, three-component reaction of nitroarenes, (hetero)arylboronic acids, and potassium pyrosulfite to generate a wide range of sulfonamides. organic-chemistry.org Another method utilizes the direct coupling of sodium arylsulfinates with nitroarenes, catalyzed by iron(II) chloride with sodium bisulfite as a reductant, offering a milder and more environmentally friendly alternative. organic-chemistry.orgnih.gov This process is notable for using stable and readily available nitroarenes as the nitrogen source. organic-chemistry.orgnih.gov
A copper-catalyzed decarboxylative halosulfonylation of aromatic carboxylic acids has also been reported. princeton.edu This method converts aromatic acids to sulfonyl chlorides in situ, which then react with an amine in a one-pot process to form the sulfonamide. princeton.edu This avoids the need to isolate the often-reactive sulfonyl chloride intermediates. princeton.edu
Furthermore, primary sulfonamides can be synthesized from thiols through an oxidation-amination process. nih.govnih.gov For example, thiols can be oxidized with N-chlorosuccinimide (NCS) and then reacted with an amine. organic-chemistry.org Another approach uses an iodine/tert-butyl hydroperoxide system to react thiols with aqueous ammonia. nih.gov
Functional Group Transformations within the this compound Core
Once the this compound scaffold is assembled, further modifications can be achieved through various functional group transformations.
The nitro group on the phenyl ring of this compound is a versatile handle for further derivatization, with its reduction to an amine being a key transformation. This reduction opens up a plethora of subsequent chemical modifications.
A variety of reducing agents can be employed for this purpose. Catalytic hydrogenation using catalysts such as palladium-on-carbon (Pd/C) or Raney nickel is a common and efficient method. wikipedia.org Chemical reducing agents are also widely used. For instance, tin(II) chloride (SnCl2) in the presence of an acid like hydrochloric acid is a classic method for nitro group reduction. reddit.com Other reagents include iron metal in acidic media and sodium hydrosulfite. wikipedia.org The choice of reagent can be critical to ensure chemoselectivity, especially when other reducible functional groups are present in the molecule. reddit.com For example, sodium dithionite (B78146) (Na2S2O4) is a powerful reducing agent for nitro groups that can be used in a water-ethanol mixture. reddit.com
The resulting amine, N-(3-aminophenyl)sulfamide, is a valuable intermediate for synthesizing a wide range of derivatives, including amides, ureas, and other sulfonamides, by reacting with appropriate electrophiles.
Table 2: Reagents for Nitro Group Reduction
| Reagent | Conditions | Comments | Reference(s) |
| Catalytic Hydrogenation (e.g., Pd/C, Raney Nickel) | H2 gas | Generally high-yielding and clean. | wikipedia.org |
| Tin(II) Chloride (SnCl2) | Acidic (e.g., HCl, Acetic Acid) | Effective but can lead to tin waste. | reddit.com |
| Iron (Fe) | Acidic medium | A classical and cost-effective method. | wikipedia.org |
| Sodium Hydrosulfite (Na2S2O4) | Aqueous or mixed solvent systems | Powerful reducing agent. | wikipedia.orgreddit.com |
| Zinin Reduction (Sulfides) | Protic solvent | Uses sulfides as the electron donor. | sioc-journal.cn |
The presence of the electron-withdrawing nitro group activates the aromatic ring of this compound towards nucleophilic aromatic substitution (SNAr). nih.gov This allows for the displacement of a suitable leaving group on the ring by a nucleophile. While this compound itself does not have a typical leaving group, derivatives containing halogens, for example, can undergo SNAr reactions.
The reaction proceeds through an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. youtube.com The leaving group is then expelled, restoring the aromaticity of the ring. The rate of these reactions is highly dependent on the nature of the leaving group, with fluoride (B91410) being the most reactive, and the strength of the electron-withdrawing groups on the ring. nih.gov
This strategy is particularly useful for introducing a variety of functional groups onto the aromatic ring, such as amines, alkoxides, and thiolates, thereby enabling the synthesis of a diverse library of analogs. nih.gov
The sulfamide nitrogen atoms in this compound and its analogs also present opportunities for derivatization. The acidity of the N-H protons allows for deprotonation with a suitable base, followed by reaction with an electrophile.
Alkylation at the sulfamide nitrogen can be achieved by treating the sulfonamide with a base to form the corresponding anion, which then acts as a nucleophile to displace a leaving group on an alkyl halide. libretexts.org This allows for the introduction of various alkyl groups.
Acylation of the sulfamide nitrogen can be performed using acyl chlorides or anhydrides to form N-acylsulfonamides. This transformation can be useful for modifying the electronic and steric properties of the molecule.
Furthermore, coupling reactions can be employed to form new bonds at the nitrogen atom. For example, primary sulfonamides can be coupled with isocyanates to produce sulfonylureas, a class of compounds with significant biological activity. nih.gov
Advanced Structural Elucidation and Solid State Characterization of N 3 Nitrophenyl Sulfamide and Its Analogs
X-ray Crystallographic Analysis
X-ray crystallography stands as the definitive method for determining the precise arrangement of atoms within a crystalline solid, providing invaluable insights into molecular conformation, intermolecular interactions, and crystal packing.
Single Crystal X-ray Diffraction (SC-XRD) for Molecular and Crystal Structures
Single Crystal X-ray Diffraction (SC-XRD) is a powerful technique that allows for the unambiguous determination of the molecular structure of a compound. In the case of N-(3-nitrophenyl)sulfamide analogs, SC-XRD studies have been instrumental in confirming their molecular configurations and understanding the non-covalent interactions that govern their crystal packing.
For instance, the crystal structure of 4-methyl-N-(3-nitrophenyl)benzene sulfonamide (4M3NPBS) has been successfully determined using SC-XRD. nih.gov This analysis provides precise bond lengths, bond angles, and torsion angles, which are crucial for understanding the molecule's conformation. The study revealed that the molecular structure is stabilized by various intermolecular interactions. nih.gov
Similarly, the structures of other related compounds, such as N-[2-(5-methylfuran-2-yl)phenyl]-3-nitro-N-[(3-nitrophenyl)sulfonyl]benzenesulfonamide, have been elucidated through SC-XRD. iucr.orgresearchgate.net In this particular analog, the analysis showed that C—H⋯O hydrogen bonds connect adjacent molecules, forming a three-dimensional network. Furthermore, π–π stacking interactions were observed, contributing to the formation of chains within the crystal lattice. iucr.orgresearchgate.net The dihedral angles between the aromatic rings are also determined, providing a detailed picture of the molecule's spatial arrangement. researchgate.net
The investigation of unsymmetrical acyl thiourea (B124793) derivatives, which share some structural motifs with sulfamides, also highlights the power of SC-XRD. In these compounds, intramolecular N–H···O hydrogen bonds were found to stabilize the molecular configuration, and the crystal packing was further stabilized by a variety of interactions including N–H···O, O–H···S, C–H···O, C–H···π, and C–O···π bonds. acs.org
The study of different polymorphs of related compounds, such as bis(2-nitrophenyl) trisulphide and bis(2-nitrophenyl) sulphide, demonstrates how SC-XRD can differentiate between various crystalline forms that arise from different molecular packing and symmetries. nih.gov
Table 1: Selected Crystallographic Data for this compound Analogs
| Compound Name | Formula | Crystal System | Space Group | Key Interactions |
| 4-methyl-N-(3-nitrophenyl)benzene sulfonamide | C₁₃H₁₂N₂O₄S | Monoclinic | P2₁/c | Hydrogen bonding, van der Waals forces |
| N-[2-(5-methylfuran-2-yl)phenyl]-3-nitro-N-[(3-nitrophenyl)sulfonyl]benzenesulfonamide | C₂₃H₁₇N₃O₉S₂ | Monoclinic | P2₁/c | C—H⋯O hydrogen bonds, π–π stacking |
Powder X-ray Diffraction (PXRD) for Polymorphism and Phase Identification
Powder X-ray Diffraction (PXRD) is an essential tool for the characterization of crystalline materials, particularly for identifying different polymorphic forms and confirming phase purity. Polymorphism, the ability of a compound to exist in multiple crystal structures, can significantly impact the physicochemical properties of a material. unesp.bracs.org
PXRD patterns serve as a unique "fingerprint" for each crystalline phase. springernature.com This technique is crucial in the pharmaceutical industry to ensure the correct polymorphic form of an active pharmaceutical ingredient is used, as different polymorphs can exhibit variations in solubility, stability, and bioavailability. unesp.br
In the context of sulfamides and related compounds, PXRD is used to study phase transformations and identify new polymorphs. For example, the thermochromism of a sulfonamide was linked to its polymorphism, with different crystal forms exhibiting distinct colors. researchgate.net PXRD, in conjunction with other techniques like Differential Scanning Calorimetry (DSC), was used to characterize six different polymorphic forms. researchgate.net
The study of 3,3′-diaminophenyl sulfone, a compound structurally related to dapsone, utilized PXRD to investigate the transformation between its hemihydrated and anhydrous forms. acs.org The PXRD data, collected at room temperature, helped in identifying and characterizing the different solid-state forms. acs.org
Furthermore, PXRD can be used for the structural determination of compounds that are not amenable to single crystal growth. The crystal structure of 3N-ethyl-2N'-(2-ethylphenylimino) thiazolidin-4-one was determined from PXRD data using the Rietveld method. researchgate.net This highlights the versatility of PXRD in obtaining detailed structural information even when single crystals are unavailable.
Spectroscopic Characterization Techniques
Spectroscopic techniques provide complementary information to X-ray diffraction by probing the electronic and vibrational properties of molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N, Solid-State NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution and the solid state. ¹H and ¹³C NMR are routinely used to confirm the molecular structure of synthesized compounds.
For 4-methyl-N-(3-nitrophenyl)benzene sulfonamide (4M3NPBS), ¹H and ¹³C NMR spectra were recorded to characterize the compound. nih.govresearchgate.net The chemical shifts observed in the spectra are consistent with the proposed molecular structure. researchgate.net Similarly, the characterization of N-[2-(5-methylfuran-2-yl)phenyl]-3-nitro-N-[(3-nitrophenyl)sulfonyl]benzenesulfonamide involved detailed ¹H NMR analysis to confirm its synthesis. iucr.org
The synthesis of various hydrazonoyl chlorides, which are precursors to other heterocyclic compounds, was also confirmed using ¹H and ¹³C NMR spectroscopy. mdpi.com In some cases, the NMR data provided the first complete characterization for these compounds. mdpi.com
Solid-state NMR can provide information about the local environment of nuclei in the crystalline state and is particularly useful for studying polymorphism and disordered systems. While not explicitly detailed for this compound in the provided context, it is a powerful tool for characterizing the solid-state structure of related compounds.
Vibrational Spectroscopy (FTIR, FT-Raman)
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule and their bonding environment.
The characterization of 4-methyl-N-(3-nitrophenyl)benzene sulfonamide (4M3NPBS) included both FTIR and FT-Raman spectroscopy. nih.govresearchgate.net The experimental vibrational frequencies were compared with theoretical calculations based on Density Functional Theory (DFT), showing good agreement. nih.govresearchgate.net The characteristic stretching vibrations of the SO₂ group were identified in the experimental FTIR spectrum. researchgate.net
For N-[2-(5-methylfuran-2-yl)phenyl]-3-nitro-N-[(3-nitrophenyl)sulfonyl]benzenesulfonamide, the IR spectrum showed characteristic bands for the sulfonyl (SO₂) and nitro (NO₂) groups. iucr.org The study of different polymorphs of a sulfonamide also utilized FT-IR spectroscopy to differentiate between the various crystalline forms. researchgate.net
Table 2: Key Vibrational Frequencies for this compound Analogs
| Compound Name | Technique | Wavenumber (cm⁻¹) | Assignment |
| 4-methyl-N-(3-nitrophenyl)benzene sulfonamide | FTIR | 1338 | Asymmetric SO₂ stretch |
| 4-methyl-N-(3-nitrophenyl)benzene sulfonamide | FTIR | 1155 | Symmetric SO₂ stretch |
| N-[2-(5-methylfuran-2-yl)phenyl]-3-nitro-N-[(3-nitrophenyl)sulfonyl]benzenesulfonamide | IR (KBr) | 1352 | Asymmetric SO₂ and symmetric NO₂ stretch |
| N-[2-(5-methylfuran-2-yl)phenyl]-3-nitro-N-[(3-nitrophenyl)sulfonyl]benzenesulfonamide | IR (KBr) | 1176 | Symmetric SO₂ stretch |
| N-[2-(5-methylfuran-2-yl)phenyl]-3-nitro-N-[(3-nitrophenyl)sulfonyl]benzenesulfonamide | IR (KBr) | 1530 | Asymmetric NO₂ stretch |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule and provides information about its conjugation and electronic structure.
The UV-Vis spectrum of 4-methyl-N-(3-nitrophenyl)benzene sulfonamide (4M3NPBS) was recorded, and the experimental data was compared with theoretical calculations using various methods, including Time-Dependent Density Functional Theory (TD-DFT). nih.govresearchgate.net This analysis helps in understanding the electronic absorption properties of the molecule and the nature of the electronic transitions involved. nih.gov
In the study of polymorphic sulfonamides, diffuse reflectance UV-Vis spectroscopy was used to correlate the observed colors of the different polymorphs with their absorption spectra. researchgate.net The shifts in the absorption maxima were consistent with the color changes observed for the different crystal forms. researchgate.net
The electronic properties of 3N-ethyl-2N'-(2-ethylphenylimino) thiazolidin-4-one were also investigated using UV-Vis spectroscopy in chloroform, with the experimental results being supported by TD-DFT calculations to predict the electronic transitions. researchgate.net
In-depth Computational Analysis of this compound Remains Elusive
Therefore, a detailed article covering the specific computational and theoretical investigations for this compound, as outlined by the user's request, cannot be generated at this time. The required data for optimized molecular geometries, vibrational frequency analysis, Frontier Molecular Orbital (HOMO-LUMO) analysis, Molecular Electrostatic Potential (MEP) mapping, and Natural Bond Orbital (NBO) analysis for this exact compound is not present in the retrieved information.
Future computational studies focusing specifically on this compound would be necessary to provide the data required for such an in-depth analysis.
Computational and Theoretical Investigations of N 3 Nitrophenyl Sulfamide
Electronic Structure and Reactivity Descriptors
Reactivity Indices
Reactivity indices are a set of descriptors derived from DFT that help in understanding and predicting the chemical behavior of a molecule. These global and local quantum-molecular descriptors are crucial for assessing a compound's stability and potential reaction sites. sci-hub.se Key reactivity indices include:
HOMO-LUMO Energy Gap: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are vital. A small HOMO-LUMO energy gap generally indicates high chemical reactivity and a greater ease of polarization. researchgate.net
Global Reactivity Descriptors: Parameters such as hardness (η), softness (σ), chemical potential (μ), and the electrophilicity index (ω) are calculated from the HOMO and LUMO energies. nih.gov These values provide insight into the molecule's resistance to charge transfer and its tendency to accept electrons. nih.gov
Local Reactivity: Analyses like Molecular Electrostatic Potential (MEP) maps are used to visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack. researchgate.net
Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are of significant interest for applications in optoelectronics, including optical switching and information storage. sci-hub.seresearchgate.net Organic molecules, particularly those with donor-acceptor groups connected by a π-conjugated system, can exhibit significant NLO responses. nih.gov The NLO properties of a molecule are primarily determined by its hyperpolarizability.
Computational studies assess NLO properties by calculating parameters such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). researchgate.netresearchgate.net A high value for the first-order hyperpolarizability indicates a strong NLO response. sci-hub.se This property arises from intramolecular charge transfer (ICT) between electron-donating and electron-accepting parts of the molecule. researchgate.net Theoretical calculations using methods like the finite-field approach can predict these NLO properties and guide the synthesis of new materials. researchgate.netnih.gov For instance, studies on related acetamides and sulfonamides have shown that the presence of nitro groups can enhance NLO behavior. researchgate.netresearchgate.net
Reduced Density Gradient (RDG) Analysis for Non-Covalent Interactions
Reduced Density Gradient (RDG) analysis is a computational technique used to identify and visualize non-covalent interactions (NCIs) within a molecule and in crystal packing. nih.govnih.gov These weak interactions, such as van der Waals forces, hydrogen bonds, and steric repulsions, are fundamental to molecular stability and crystal architecture. nih.gov
The RDG method is based on the electron density (ρ) and its gradient (∇ρ). nih.gov The analysis is typically presented in two ways:
3D Isosurface Maps: These provide a visual representation of NCI regions within the molecule. The surfaces are colored to distinguish between different types of interactions: blue for strong attractive interactions (like hydrogen bonds), green for weak van der Waals interactions, and red for strong repulsive (steric) interactions. nih.gov
2D Scatter Plots: A plot of the RDG versus the electron density multiplied by the sign of the second Hessian eigenvalue (sign(λ₂)ρ) provides quantitative insight. Spikes in the plot at low density values indicate the presence and strength of various non-covalent interactions. nih.gov
This type of analysis has been successfully applied to various sulfonamide derivatives to understand the intermolecular forces that govern their crystal structures. nih.govbohrium.com
Chemical Reactivity and Mechanistic Studies of N 3 Nitrophenyl Sulfamide Derivatives
The chemical behavior of N-(3-nitrophenyl)sulfamide and its derivatives is dictated by the interplay of the sulfamide (B24259) core, the nitrophenyl group, and any additional substituents. This section explores the reactivity of these molecules, focusing on their hydrolysis, the reaction mechanisms centered on the sulfamide linkage, and the influence of substituents on their chemical properties.
Exploratory Applications in Advanced Chemical Research
Role as Synthetic Intermediates for Complex Molecular Architectures
N-(3-nitrophenyl)sulfamide and its analogues serve as valuable synthetic intermediates for constructing more complex organic molecules. The functional groups present—the sulfamide (B24259), the nitro group, and the aromatic rings—provide multiple reactive sites for a variety of chemical transformations, making them useful building blocks.
Researchers have utilized molecules containing the (3-nitrophenyl) moiety to synthesize elaborate structures. For instance, a pyrazole-based sulfonamide incorporating a 3-nitrophenyl group has been used as a ligand to create novel metal complexes with nickel(II), copper(II), and zinc(II). researchgate.net In another study, a one-pot synthesis was developed to produce N-[2-(5-methylfuran-2-yl)phenyl]-3-nitro-N-[(3-nitrophenyl)sulfonyl]benzenesulfonamide, a highly functionalized and complex sulfonamide, demonstrating the utility of the nitrophenyl-sulfonyl fragment in building intricate molecular frameworks. researchgate.net The synthesis of these complex molecules often involves multi-step protocols where the nitrophenyl-containing sulfamide acts as a key precursor. The development of fungicides has also involved designing and preparing novel sulfonamide derivatives, highlighting their role as foundational structures in creating new bioactive compounds. mdpi.comnih.gov
| Precursor/Intermediate Class | Transformation/Reaction | Resulting Complex Molecular Architecture | Reference |
|---|---|---|---|
| Pyrazole-based sulfonamide with a 3-nitrophenyl group | Complexation with metal ions | Ni(II), Cu(II), and Zn(II) metal complexes for enzyme inhibition studies | researchgate.net |
| N-[(3-nitrophenyl)sulfonyl]benzenesulfonamide precursor | One-pot multi-component reaction | Fused heterocyclic systems (e.g., N-[2-(5-methylfuran-2-yl)phenyl]-3-nitro-N-[(3-nitrophenyl)sulfonyl]benzenesulfonamide) | researchgate.net |
| Substituted phenylacetamides | Multi-step synthesis including nitration and sulfonation | Biologically active acetamide (B32628) derivatives | |
| Pinacolone-based sulfonamides | Amidation with various amines | Novel fungicides with potential agricultural applications | mdpi.comnih.gov |
Organocatalysis and Asymmetric Transformations
In the field of asymmetric organocatalysis, which utilizes small organic molecules to catalyze chemical reactions enantioselectively, sulfamides have emerged as a promising class of catalysts. beilstein-journals.orgarkat-usa.org They are considered structural relatives of thioureas, which are highly effective and widely used organocatalysts. The catalytic activity of sulfamides stems from their ability to act as hydrogen-bond donors.
The key feature of sulfamide-based catalysts is the strong acidity of the N-H protons, a consequence of the powerful electron-withdrawing effect of the adjacent sulfonyl (SO₂) group. arkat-usa.org This enhanced acidity allows the sulfamide to more effectively activate electrophiles through hydrogen bonding, a crucial interaction in many catalytic cycles. Chiral bifunctional sulfamides, which incorporate both a hydrogen-bonding sulfamide group and a basic amine site, have proven to be highly efficient for various asymmetric transformations. arkat-usa.org These catalysts can simultaneously activate both the electrophile and the nucleophile, leading to superior performance in reactions like the conjugate addition of ketones and aldehydes to nitroalkenes. arkat-usa.org Research has demonstrated that chiral bifunctional sulfamides can catalyze these additions to produce chiral γ-nitro ketones with moderate to good yields and enantioselectivities. arkat-usa.org
| Catalyst Type | Key Structural Feature | Catalyzed Reaction | Significance | Reference |
|---|---|---|---|---|
| Chiral Bifunctional Sulfamides | Combines a sulfamide (H-bond donor) and an amine (Lewis base) | Asymmetric conjugate addition of ketones to nitroalkenes | Simultaneous activation of nucleophile and electrophile leads to moderate to good enantioselectivity. | arkat-usa.org |
| Primary Amino Sulfonamides | Electron-withdrawing sulfonyl group enhances N-H acidity | Asymmetric Michael addition of 1,3-dicarbonyls to nitroolefins | Produces highly functionalized Michael adducts with quaternary stereocenters. | |
| Prolinamide-Sulfonamide Catalysts | Bifunctional system for activation in aqueous media | Direct asymmetric aldol (B89426) reactions | Efficient catalysis in brine, affording products in excellent yields and enantioselectivities. |
Advanced Materials Science Applications
Derivatives of this compound are being explored for their potential in advanced materials science. bldpharm.com Chemical suppliers have categorized compounds such as 3,4-Dimethyl-N-(3-nitrophenyl)benzene-1-sulfonamide and N-(3-Nitrophenyl)quinoline-8-sulfonamide as potentially useful in materials applications, including as MOF (Metal-Organic Framework) ligands and in OLEDs (Organic Light-Emitting Diodes). bldpharm.combldpharm.com
Detailed theoretical and experimental studies on related molecules, like 4-methyl-N-(3-nitrophenyl)benzene sulfonamide (4M3NPBS), have provided insight into their material properties. researchgate.net Density Functional Theory (DFT) calculations performed on 4M3NPBS have been used to determine its first-order hyperpolarizability, a measure of its nonlinear optical (NLO) response. researchgate.net Materials with high hyperpolarizability are crucial for applications in optoelectronics. The stability of the molecule, analyzed through natural bond orbital (NBO) analysis, and its electronic properties, determined from HOMO-LUMO calculations, indicate that charge transfer occurs within the molecule, a desirable characteristic for NLO materials. researchgate.net
Furthermore, the crystal engineering of such molecules is of significant interest. The crystal structure of N-[2-(5-methylfuran-2-yl)phenyl]-3-nitro-N-[(3-nitrophenyl)sulfonyl]benzenesulfonamide reveals a complex network of intermolecular C—H···O hydrogen bonds and π–π stacking interactions. researchgate.net These non-covalent interactions dictate the molecular packing in the solid state, which in turn influences the bulk properties of the material. researchgate.net
| Compound/Derivative Class | Investigated Property | Potential Application | Research Finding | Reference |
|---|---|---|---|---|
| 3,4-Dimethyl-N-(3-nitrophenyl)benzene-1-sulfonamide | General Material Properties | MOF Ligands, OLED Materials | Listed as a material science building block by chemical suppliers. | bldpharm.com |
| 4-methyl-N-(3-nitrophenyl)benzene sulfonamide | Nonlinear Optical (NLO) Properties | Optoelectronics | DFT calculations show significant first-order hyperpolarizability and intramolecular charge transfer. | researchgate.net |
| Complex nitrophenyl-containing sulfonamides | Crystal Packing and Intermolecular Interactions | Crystal Engineering | Hirshfeld surface analysis shows extensive H-bonding and π–π stacking, which govern material structure. | researchgate.net |
| Sulfamide-modified oligonucleotides | Nucleic Acid Hybridization | Biomaterials, Therapeutics | The sulfamide modification significantly impacts the stability of DNA-DNA and DNA-RNA duplexes. | rsc.org |
Analytical Derivatization Strategies Utilizing Nitrophenyl Groups
The nitrophenyl group is a well-established functional moiety used in analytical derivatization strategies, primarily due to its strong ultraviolet (UV) absorbance and its utility as a leaving group. While this compound itself is not primarily cited as a derivatizing agent, its structural components are relevant to these techniques.
A key example of this strategy is the use of 4-nitrophenyl chlorosulfate (B8482658) to prepare activated 4-nitrophenyl sulfamates. rsc.org These activated esters serve as effective coupling agents for modifying other molecules. In one application, they were used to react with the amine or alcohol functionalities of nucleosides to create sulfamide- and 3′-N-sulfamate-modified dinucleosides. rsc.org The nitrophenyl group acts as a good leaving group during the coupling reaction. The resulting modified nucleic acids can then be studied using techniques like UV thermal denaturation to assess duplex stability, an important parameter in therapeutic and diagnostic applications. rsc.org
The principle extends to enzyme assays, where substrates like p-nitrophenyl acetate (B1210297) are used to measure enzyme activity. researchgate.net The enzymatic hydrolysis of the ester releases p-nitrophenol, a yellow-colored compound that can be easily quantified by spectrophotometry. This demonstrates the value of the nitrophenyl group as a chromogenic reporter in analytical biochemistry. researchgate.net The presence of the nitroaromatic system in this compound provides a basis for its potential use in similar analytical strategies, where it could be incorporated into reagents designed for the detection and quantification of analytes via spectroscopic methods.
| Derivatization Reagent/Strategy | Analyte | Analytical Purpose | Role of Nitrophenyl Group | Reference |
|---|---|---|---|---|
| 4-Nitrophenyl sulfamates | Nucleosides (amines/alcohols) | Synthesis of modified DNA for biophysical analysis | Acts as an activating and leaving group for coupling reactions. | rsc.org |
| p-Nitrophenyl acetate (PNPA) | Carbonic Anhydrase (Enzyme) | Enzyme activity assay | Forms a chromogenic product (p-nitrophenol) upon hydrolysis, allowing for spectrophotometric quantification. | researchgate.net |
Future Directions and Emerging Research Avenues for N 3 Nitrophenyl Sulfamide Chemistry
Development of Novel Synthetic Methodologies
The synthesis of N-(3-nitrophenyl)sulfamide and its derivatives is evolving beyond traditional methods. Researchers are focusing on developing more efficient, scalable, and environmentally friendly strategies. Future efforts are directed towards methodologies that offer high yields and purity while minimizing reaction steps and waste.
Key emerging synthetic approaches include:
One-Pot Syntheses: The development of one-pot reactions, where multiple reaction steps are carried out in the same vessel, is a significant area of interest. A one-pot method has been reported for the synthesis of complex N,N-disubstituted sulfonamides, which can streamline the production process significantly. researchgate.net
Flow Chemistry: One-flow syntheses of unsymmetrical sulfamides from inexpensive starting materials like chlorosulfonic acid are being developed. researchgate.net This approach allows for rapid (≤90 seconds) and mild (20 °C) reaction conditions, providing the desired products with high purity and avoiding tedious purification steps. researchgate.net
Click Chemistry Approaches: The principles of click chemistry, particularly the Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) reaction, are being applied to create related heterocyclic structures like 1,2,4-thiadiazinane 1,1-dioxides through three-component reactions. rsc.org This highlights a move towards highly reliable and modular synthetic strategies.
Green Chemistry Techniques: Microwave-assisted green synthesis represents an eco-friendly and rapid method for producing sulfamide (B24259) derivatives. researchgate.net Additionally, the use of phase transfer catalysis is being explored for the synthesis of novel sulfonylureas and sulfonamides, offering another efficient synthetic route. ekb.eg
Table 1: Emerging Synthetic Methodologies for Sulfonamide Derivatives
| Methodology | Description | Advantages | Source(s) |
|---|---|---|---|
| One-Pot Synthesis | Multiple reaction steps are performed sequentially in a single reactor. | Increased efficiency, reduced waste, time and resource savings. | researchgate.net |
| Flow Chemistry | Reactions are run in a continuously flowing stream rather than in a batch. | Rapid reaction times, enhanced safety, scalability, high purity. | researchgate.net |
| SuFEx Reactions | A click chemistry approach using the reactivity of the SO₂F₂ hub. | High efficiency, modularity, reliability, broad scope. | rsc.org |
| Microwave-Assisted Synthesis | Uses microwave radiation to heat reactions. | Drastically reduced reaction times, increased yields, eco-friendly. | researchgate.net |
| Phase Transfer Catalysis | Facilitates the reaction between reactants in immiscible phases. | Mild reaction conditions, increased reaction rates, use of inexpensive solvents. | ekb.eg |
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry is becoming an indispensable tool for accelerating research into this compound and its analogues. By simulating molecular properties and interactions, researchers can predict compound behavior, prioritize experimental work, and gain deep mechanistic insights.
Future research will increasingly rely on a multi-faceted computational approach:
Quantum Mechanics (QM) Calculations: Density Functional Theory (DFT) is a powerful method used to predict a wide range of molecular properties. researchgate.net It can accurately reproduce structural parameters, calculate vibrational frequencies for comparison with experimental IR spectra, and predict electronic absorption spectra. researchgate.net DFT is also used to analyze molecular stability, charge delocalization through Natural Bond Orbital (NBO) analysis, and to determine frontier molecular orbitals (HOMO-LUMO) and molecular electrostatic potential, which are crucial for understanding reactivity. researchgate.netmdpi.com
Molecular Docking and Dynamics: To predict how these molecules interact with biological targets, molecular docking simulations are employed to model the binding pose and affinity. These studies are often followed by Molecular Dynamics (MD) simulations, which provide a dynamic view of the ligand-protein complex over time, assessing its stability and conformational changes. Quantum mechanics calculations can further provide quantitative insights into the energetics of these interactions. acs.org
Crystal Structure Analysis: Hirshfeld surface analysis is an emerging computational tool used to visualize and quantify the various intermolecular interactions that govern crystal packing, such as hydrogen bonds and π–π stacking. iucr.org This is vital for understanding the supramolecular assembly and solid-state properties of these compounds. researchgate.netiucr.org
Table 2: Computational Tools in this compound Research
| Computational Method | Application | Insights Gained | Source(s) |
|---|---|---|---|
| Density Functional Theory (DFT) | Prediction of molecular structure, vibrational spectra, electronic properties, and reactivity descriptors. | Accurate geometries, understanding of electronic transitions, reactivity prediction, NLO properties. | researchgate.netmdpi.comresearchgate.net |
| Molecular Docking | Prediction of binding modes and affinities of ligands to macromolecular targets. | Identification of potential biological targets and key binding interactions. | mdpi.comnih.gov |
| Molecular Dynamics (MD) | Simulation of the physical movements of atoms and molecules over time. | Assessment of binding stability, conformational flexibility, and solvent effects. |
| Hirshfeld Surface Analysis | Analysis and visualization of intermolecular interactions in a crystal. | Quantitative understanding of crystal packing forces and supramolecular architecture. | iucr.org |
Exploration of New Non-Biological Material Applications
While the biological activity of sulfonamides is their most studied feature, emerging research is beginning to explore their potential in non-biological materials science. The unique electronic and structural properties of the this compound scaffold make it a candidate for advanced materials.
A key area of future development is in optoelectronics . Computational studies on related compounds have shown that the presence of the sulfonamide and nitro groups can lead to a reduced HOMO-LUMO energy gap, which is indicative of interesting optoelectrical behavior. researchgate.net Furthermore, calculations of the first-order hyperpolarizability (β₀) suggest that these molecules could possess non-linear optical (NLO) properties. researchgate.net Materials with strong NLO properties are in high demand for applications in telecommunications, optical computing, and laser technology. The inherent ability of the sulfamide group to engage in hydrogen bonding also provides a mechanism for creating ordered, non-centrosymmetric structures, which is often a prerequisite for second-order NLO activity. The general importance of sulfamides in material science is recognized, suggesting a broad, yet-to-be-explored potential for this class of compounds. researchgate.net
Integration with Supramolecular Chemistry for Functional Materials
The future of this compound chemistry is intrinsically linked to supramolecular chemistry. The ability of this molecule to act as a versatile building block (synthon) for constructing larger, well-defined architectures through non-covalent interactions is a promising avenue for creating novel functional materials.
Research has shown that related sulfonamide structures self-assemble into complex, higher-order structures. mdpi.comnih.gov The key interactions driving this assembly are:
Hydrogen Bonding: The sulfonamide group is an excellent hydrogen bond donor (N-H) and acceptor (S=O). These, along with other potential interactions like C-H···O bonds, can link molecules together into robust networks. researchgate.netiucr.org Studies on analogous compounds have revealed the formation of extensive three-dimensional networks held together by these hydrogen bonds. researchgate.netnih.gov
Q & A
Q. What synthetic methodologies are commonly employed to prepare N-(3-nitrophenyl)sulfamide and its derivatives?
Synthesis typically involves coupling reactions between sulfamide precursors and nitrophenyl intermediates. For example, nucleophilic substitution reactions using activated aryl halides (e.g., 3-nitrochlorobenzene) with sulfamide groups under basic conditions yield target compounds. Structural analogs are often synthesized via multi-step routes involving oxazole or triazole ring formation, as demonstrated in the preparation of N-{4-[2-(2-cyanophenyl)oxazol-5-yl]phenyl}sulfamide derivatives . Characterization relies on -NMR, -NMR, and mass spectrometry to confirm regiochemistry and purity.
Q. How is the structural integrity of this compound validated in preclinical studies?
X-ray crystallography and spectroscopic techniques (e.g., IR, NMR) are critical. For instance, single-crystal XRD analysis of sulfamide derivatives confirms bond angles and torsion angles, such as deviations in nitro group planarity relative to the aromatic ring . Vibrational spectroscopy (e.g., symmetric/asymmetric S–O stretches at ~1100 cm and ~1300 cm) provides insights into crystallinity and hydrogen-bonding patterns .
Q. What preliminary pharmacological models are used to evaluate sulfamide compounds like this compound?
Rodent seizure models (e.g., maximal electroshock, pentylenetetrazole-induced seizures) assess anticonvulsant activity. For example, JNJ-26489112, a structurally related sulfamide, demonstrated broad-spectrum efficacy in refractory epilepsy models, with safety margins evaluated via rotorod and Irwin tests .
Advanced Research Questions
Q. How can researchers address discrepancies in anticonvulsant efficacy data across different sulfamide analogs?
Contradictions may arise from variations in bioavailability, metabolic stability, or target engagement. Comparative pharmacokinetic/pharmacodynamic (PK/PD) studies, including brain-to-plasma ratio assessments, are essential. Dose-response curves and isobolographic analysis can differentiate synergistic vs. additive effects in polytherapy-resistant models .
Q. What analytical techniques differentiate this compound sources in forensic or environmental samples?
Stable isotope ratio mass spectrometry (SIRMS) traces sulfamide precursors via isotopic signatures (e.g., , ). This method successfully linked tetramethylenedisulfotetramine (TETS) to its sulfamide precursor in forensic investigations . High-resolution LC-MS/MS further distinguishes degradation byproducts or synthetic impurities.
Q. How do structural modifications of the sulfamide linker impact bioconjugate stability in antibody-drug conjugates (ADCs)?
The sulfamide group’s stability under physiological conditions (e.g., pH, serum esterases) is critical. Accelerated stability studies (40°C/75% RH) and competitive binding assays assess linker robustness. Glycosyltransferase-modified linkers, as described in ADC platform patents, enhance site-specific conjugation and reduce aggregation .
Q. What computational tools predict the self-assembly behavior of polysulfamides like this compound derivatives?
Molecular dynamics (MD) simulations model hydrogen-bonding networks and crystallinity. Spectroscopic data (e.g., IR peak intensity ratios) validate simulations, correlating S–O stretching modes with crystallinity indices . Density functional theory (DFT) calculations further optimize substituent effects on solubility and thermal stability.
Methodological Considerations
-
Experimental Design for SAR Studies :
Prioritize substituents at the para and meta positions of the phenyl ring to modulate electron-withdrawing/donating effects. For example, replacing nitro groups with cyano or trifluoromethyl moieties alters metabolic stability and target affinity . -
Data Interpretation in Preclinical Toxicology :
Use toxicogenomic profiling (e.g., RNA-seq) to identify off-target effects. For sulfamides with anticonvulsant activity, monitor hepatic cytochrome P450 induction to assess drug-drug interaction risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
